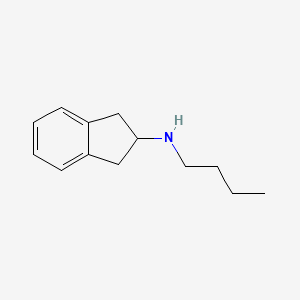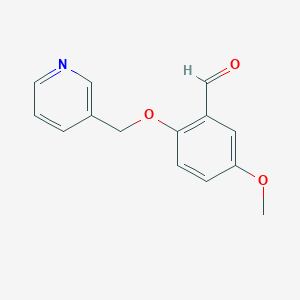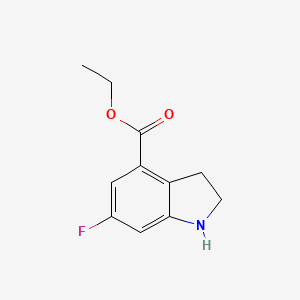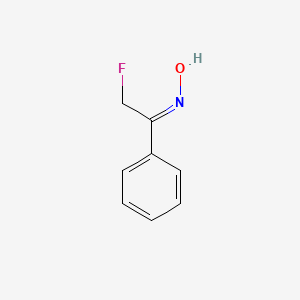![molecular formula C11H13NO4S B15328422 2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethenesulfonamido)propanoic acid typically involves the reaction of alanine with a sulfonyl chloride derivative of styrene. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(2-phenylethenesulfonamido)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(2-phenylethenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The double bond in the phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts is employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-phenylethenesulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-phenylethenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
2-(2-phenylethenesulfonamido)propanoic acid can be compared with other sulfonamide derivatives, such as:
N-(2-phenylethyl)sulfonamide: Lacks the propanoic acid moiety, leading to different chemical and biological properties.
N-(2-phenylethenyl)sulfonamide: Similar structure but without the propanoic acid group, affecting its solubility and reactivity.
N-(2-phenylethenyl)sulfonylglycine: Contains a glycine backbone instead of alanine, resulting in different steric and electronic effects.
The uniqueness of 2-(2-phenylethenesulfonamido)propanoic acid lies in its combination of the phenylethenyl group with the sulfonamido and propanoic acid moieties, which imparts distinct chemical reactivity and potential for diverse applications.
特性
分子式 |
C11H13NO4S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC名 |
2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H13NO4S/c1-9(11(13)14)12-17(15,16)8-7-10-5-3-2-4-6-10/h2-9,12H,1H3,(H,13,14)/b8-7+ |
InChIキー |
NKYUDVGTQNQVHW-BQYQJAHWSA-N |
異性体SMILES |
CC(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
正規SMILES |
CC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
溶解性 |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


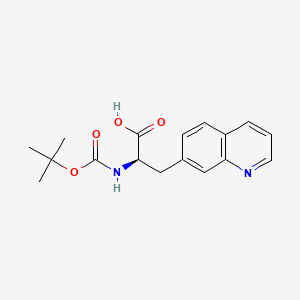
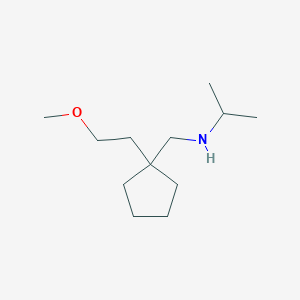
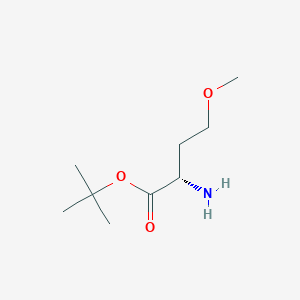
![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)
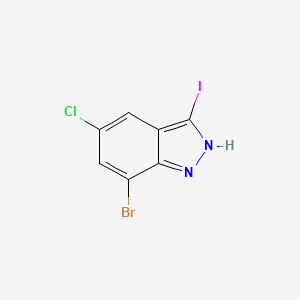
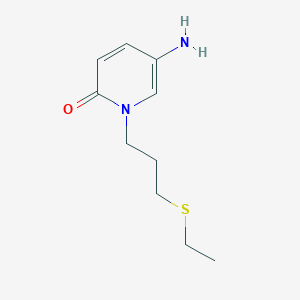
![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)
